molecular formula C10H10Cl3NO2 B5230220 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide

2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide

Cat. No.: B5230220
M. Wt: 282.5 g/mol
InChI Key: JZXCRKWLGUIBQQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2-ethoxyphenyl)acetamide is a chemical compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.556 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group and an ethoxyphenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 2-ethoxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes acylation to form the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form 2-ethoxyaniline and trichloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Major products include 2-ethoxyaniline and trichloroacetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trichloro-N-(2-ethoxyphenyl)acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in specific physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-phenylacetamide: Similar structure but lacks the ethoxy group.

    2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2,2,2-Trichloro-N-(2-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2/c1-2-16-8-6-4-3-5-7(8)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXCRKWLGUIBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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